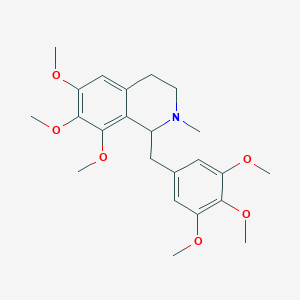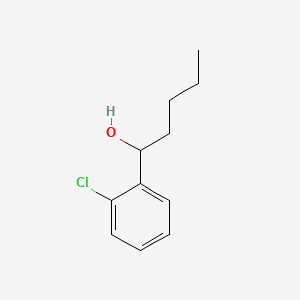
1-(2-Chlorophenyl)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)pentan-1-ol is an organic compound belonging to the class of alcohols It features a chlorophenyl group attached to a pentanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)pentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with pentanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chlorophenyl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)pentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)pentan-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)pentan-1-ol can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)pentan-1-ol: Similar structure but with the chlorine atom in a different position, leading to variations in chemical and biological properties.
1-(2-Bromophenyl)pentan-1-ol:
1-(2-Chlorophenyl)butan-1-ol: Shorter carbon chain, resulting in different physical and chemical characteristics.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
22869-36-9 |
|---|---|
Formule moléculaire |
C11H15ClO |
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)pentan-1-ol |
InChI |
InChI=1S/C11H15ClO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h4-7,11,13H,2-3,8H2,1H3 |
Clé InChI |
GKJCFLAJULLNGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1=CC=CC=C1Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


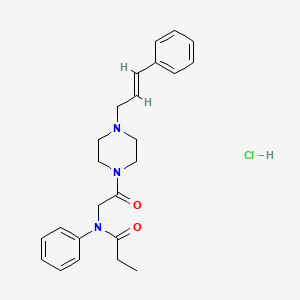
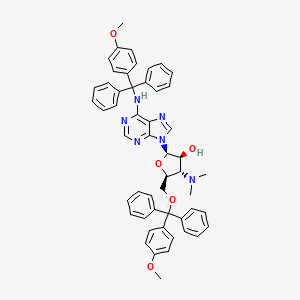
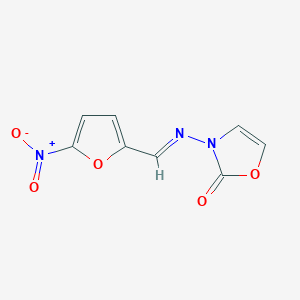

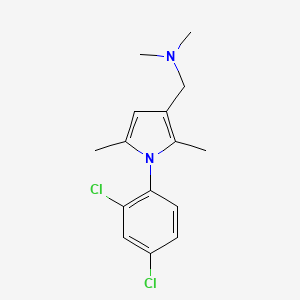
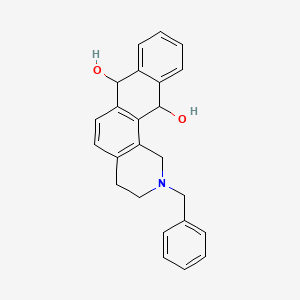
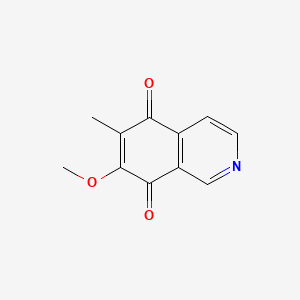
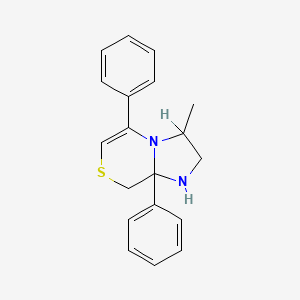
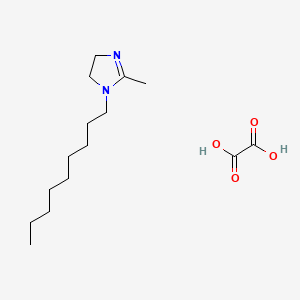
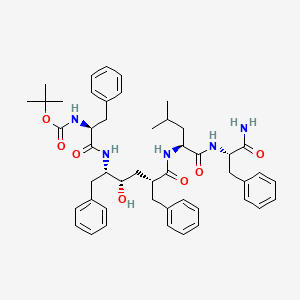

![tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate](/img/structure/B12787098.png)
